molecular formula C10H15N3 B2685001 2-cyclopropyl-N-isopropylpyrimidin-4-amine CAS No. 1864609-50-6

2-cyclopropyl-N-isopropylpyrimidin-4-amine

Cat. No.: B2685001
CAS No.: 1864609-50-6
M. Wt: 177.251
InChI Key: HIOQQPGVEMJPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-isopropylpyrimidin-4-amine is a pyrimidine analog. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of this compound is C10H15N3.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to exhibit a range of reactions . They can participate in various chemical processes, including protonation, alkylation, acylation, and condensation with carbonyls .

Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structure of cyprodinil, a compound closely related to 2-cyclopropyl-N-isopropylpyrimidin-4-amine, reveals its potential in understanding the structural basis for its fungicidal activity. The study by Jeon et al. (2015) examines the dihedral angles between the planes of the central pyrimidine ring and the cyclopropane ring system, highlighting weak π–π interactions that connect dimers into chains, which may be crucial for its biological activity (Youngeun Jeon, Gihaeng Kang, Seonghwa Cho, & Tae Ho Kim, 2015).

Synthetic Methodologies

Several studies focus on the development of new synthetic methodologies using pyrimidine derivatives. For instance, Guo et al. (2018) describe a visible light-promoted tandem annulation process for the synthesis of 2-iminothiazolidin-4-ones, demonstrating a broad substrate scope and excellent functional group tolerance. This method could potentially apply to pharmaceutical industry applications, showcasing the versatility of pyrimidine-based compounds in organic synthesis (W. Guo, Mingming Zhao, et al., 2018).

Materials Science

In materials science, Fang et al. (2000) report the successful preparation of wholly aromatic hyperbranched polyimides using a pyrimidine derivative, highlighting their potential for gas separation applications. The synthesis involves condensation polymerization, offering insights into the design of new materials with specific industrial applications (Jianhua Fang, H. Kita, & K. Okamoto, 2000).

Organic Synthesis and Catalysis

Research on copper-catalyzed Chan-Lam cyclopropylation presents a novel method for the functionalization of phenols and azaheterocycles, indicating the utility of cyclopropyl compounds in the synthesis of molecules with potential medicinal applications. Derosa et al. (2018) highlight a scalable and operationally convenient method, underlining the strategic importance of cyclopropyl derivatives in organic synthesis (J. Derosa, Miriam L. O'Duill, et al., 2018).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their interaction with biological systems . For instance, some pyrimidines have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a potential future direction . Additionally, advancements in controlled drug delivery systems could also play a role in the future application of such compounds .

Properties

IUPAC Name

2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)12-9-5-6-11-10(13-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOQQPGVEMJPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.